molecular formula C11H18N2O5 B1641597 (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid CAS No. 78444-90-3

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Cat. No. B1641597
CAS RN: 78444-90-3
M. Wt: 258.27 g/mol
InChI Key: UYBMLDXQOFMMED-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” is a compound that contains a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis . It is used to prevent the polymerization of amino acids during reactions .


Synthesis Analysis

The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . This process is commonly used in solid-phase peptide synthesis . Amino acid composition analysis can qualitatively and quantitatively determine the amino acid composition in a sample .


Molecular Structure Analysis

The molecular structure of “®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” would include a Boc-protected amino group, a pyrrolidine ring, and an acetic acid group. The chiral analysis of amino acids has important research significance in life sciences .


Chemical Reactions Analysis

The Boc group is removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid or methanesulfonic acid in dioxane .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” would depend on the specific characteristics of the Boc-protected amino group, the pyrrolidine ring, and the acetic acid group. Amino acids are the basic unit of protein and have a wide range of uses .

Scientific Research Applications

Synthesis and Chemical Modifications

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. This compound is often utilized for its protective Boc group, which is useful in the synthesis of peptides and complex molecules.

  • Facilitated Deprotection in Synthesis : In the synthesis of neuronal nitric oxide synthase inhibitors, acetic acid has been used to facilitate the debenzylation of N-Boc and N-Benzyl double protected 2-aminopyridine ring, highlighting the compound's utility in complex synthesis processes (Haitao Ji et al., 2012).
  • Building Block for Pyrrolizidine Alkaloid Ring System : The compound serves as a convenient chiral synthetic building block, notably in the stereoselective addition of lithioethyl acetate to Boc-l-prolinal, which is instrumental in constructing the pyrrolizidine alkaloid ring system (G. Hanson et al., 1986).
  • Intramolecular Cyclisation for Pyrrolidin-2-ones Synthesis : It facilitates intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), providing a pathway to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are valuable in synthesizing both (R)- and (S)-3-pyrrolidineacetic acid (R. Galeazzi et al., 1996).

Catalysis and Enantioselective Reactions

The compound plays a role in catalysis, particularly in enantioselective synthesis, which is crucial for producing pharmaceuticals with high purity and efficacy.

  • Rhodium-Catalyzed Amidation : Rh(III)-catalyzed C-H amidation using aroyloxycarbamates to give N-Boc protected arylamines demonstrates the compound's role in facilitating mild conditions amidation with broad functional group tolerance, highlighting its significance in synthetic organic chemistry (Christoph Grohmann et al., 2013).

Antifungal and Antitumor Activity

While primarily used in synthesis, derivatives of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid have also shown potential in biological applications, such as antifungal and antitumor activities, demonstrating the compound's relevance beyond mere chemical synthesis.

  • Antitumor Activity : Synthesis and evaluation of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates derived from the compound have shown potent in vitro and in vivo antitumor activity due to selective transport by folate receptors and the proton-coupled folate transporter over the reduced folate carrier (Lei Wang et al., 2010).

Future Directions

Future directions for the study of “®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” could include further exploration of its synthesis, properties, and potential applications. For example, the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines has been explored . Additionally, the use of a thermally stable ionic liquid for high-temperature Boc deprotection of amino acids and peptides has been described .

properties

IUPAC Name

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBMLDXQOFMMED-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid
Reactant of Route 3
Reactant of Route 3
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.